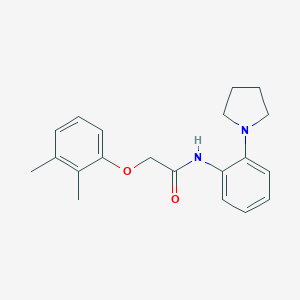![molecular formula C16H14N2OS B243847 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mechanism of Action
The exact mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide may increase the levels of acetylcholine and other neurotransmitters in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been shown to possess several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been shown to possess anti-inflammatory and anti-tumor effects. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to protect against oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has several advantages for lab experiments. It is a relatively stable and easy to synthesize compound. It is also readily available and affordable. However, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has several limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has not been extensively tested for its toxicity and safety profile.
Future Directions
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another potential direction is the study of its anti-tumor and anti-inflammatory effects. Further research is also needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide and its potential toxicity and safety profile.
Synthesis Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide involves the reaction between 2-methyl-4-nitroaniline and 2-bromoacetophenone in the presence of sodium ethoxide. The resulting product is then reduced with iron powder to yield N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. The purity of the compound can be further improved by recrystallization from ethanol.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Molecular Formula |
C16H14N2OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C16H14N2OS/c1-10-9-12(7-8-13(10)17-11(2)19)16-18-14-5-3-4-6-15(14)20-16/h3-9H,1-2H3,(H,17,19) |
InChI Key |
BFAFHUBUWQAGOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)
![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)


![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243778.png)
![2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243782.png)
![2,5-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243783.png)
![3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243784.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea](/img/structure/B243787.png)
![N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B243789.png)